Bienvenue dans la boutique en ligne BenchChem!

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol

Lipophilicity Drug Design Cyclopropyl Effects

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol (CAS 2097986-61-1) is a disubstituted pyrazole derivative bearing cyclopropyl groups at the 3- and 5-positions and a primary alcohol (ethanol) at the N1-position. With a molecular formula of C11H16N2O and a calculated molecular weight of 192.26 g/mol , it belongs to the broader class of N-hydroxyalkyl pyrazole building blocks.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 2097986-61-1
Cat. No. B1482267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol
CAS2097986-61-1
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCO)C3CC3
InChIInChI=1S/C11H16N2O/c14-6-5-13-11(9-3-4-9)7-10(12-13)8-1-2-8/h7-9,14H,1-6H2
InChIKeyZLXPRDPDDMMTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol (CAS 2097986-61-1): Sourcing, Class Identity, and Procurement-Relevant Characteristics


2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol (CAS 2097986-61-1) is a disubstituted pyrazole derivative bearing cyclopropyl groups at the 3- and 5-positions and a primary alcohol (ethanol) at the N1-position . With a molecular formula of C11H16N2O and a calculated molecular weight of 192.26 g/mol , it belongs to the broader class of N-hydroxyalkyl pyrazole building blocks. The compound has been identified as a key intermediate in the synthesis of potent Calcium Release-Activated Calcium (CRAC) channel inhibitors, where the 3,5-dicyclopropylpyrazole scaffold is a privileged pharmacophoric element [1]. Unlike the parent scaffold 3,5-dicyclopropyl-1H-pyrazole (CAS 1288339-30-9), the N-ethanol appendage provides a functional handle for further derivatization, including O-alkylation, esterification, and conversion to the corresponding chloride (CAS 2098133-23-2) [2].

Why 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol Cannot Be Replaced by Generic Pyrazole Ethanol Analogs in Structure- and Handle-Sensitive Applications


In procurement contexts requiring a pyrazole building block with an ethanol handle, generic substitution with unsubstituted or mono-cyclopropyl analogs leads to divergent physicochemical and pharmacological outcomes. The presence of dual cyclopropyl groups at the 3- and 5-positions versus a single cyclopropyl group (e.g., CAS 1006479-99-7) or methyl substituents alters lipophilicity, metabolic stability, and steric bulk, which are critical parameters in medicinal chemistry optimization . Furthermore, the ethanol group provides a distinctly different reactivity profile compared to the chloroethyl analog (CAS 2098133-23-2, XLogP3 = 1.9) or the parent N-unsubstituted scaffold (CAS 1288339-30-9), dictating the choice of downstream coupling chemistry [1]. Direct substitution with these analogs cannot reproduce the exact spatial and electronic environment required for CRAC channel inhibitor pharmacophores disclosed in key patent families [2].

Quantitative Product-Specific Evidence Guide for 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol: Comparative Data Dimensions


Lipophilicity Modulation: Impact of Dual Cyclopropyl Groups Versus Alternative Substituents

Compounds incorporating cyclopropyl substituents on pyrazole rings exhibit modulated lipophilicity compared to methyl or unsubstituted analogs. For the structurally analogous 1-(2-chloroethyl)-3,5-dicyclopropyl-1H-pyrazole (CAS 2098133-23-2), the calculated XLogP3 is 1.9 [1]. The target alcohol derivative 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol, by virtue of replacing chlorine with a hydroxyl group, is expected to exhibit a lower logP (estimated reduction of approximately 0.5–0.7 log units based on the difference in π values for –Cl versus –OH), placing it in a more favorable range for aqueous solubility while retaining the membrane permeability benefits of the dicyclopropyl scaffold. In contrast, the mono-cyclopropyl analog 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol (CAS 1006479-99-7), with only one cyclopropyl group, exhibits a lower molecular weight (152.19 g/mol) and reduced lipophilicity, which may limit its utility in target binding pockets that prefer the larger hydrophobic surface area provided by the dual cyclopropyl array . Class-level evidence indicates that cyclopropyl introduction into pyrazoles decreases logP relative to phenyl substitution while increasing metabolic stability compared to methyl groups .

Lipophilicity Drug Design Cyclopropyl Effects

Synthetic Handle Versatility: N-Ethanol vs. N-H Parent Scaffold in Downstream Derivatization

The N-ethanol group in 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol provides a synthetic handle absent in the parent scaffold 3,5-dicyclopropyl-1H-pyrazole (CAS 1288339-30-9, MW: 148.20 g/mol) [1]. The alcohol can be directly converted to the corresponding chloride (CAS 2098133-23-2) using standard chlorinating agents (e.g., SOCl₂ or PCl₃), to the corresponding mesylate or tosylate for nucleophilic displacement, or oxidized to the aldehyde/carboxylic acid. The parent N–H scaffold requires N-alkylation with a suitable electrophile (e.g., ethylene carbonate or 2-chloroethanol) to introduce the ethanol handle, an extra synthetic step that can be complicated by competing N- vs. C-alkylation regioselectivity issues inherent to pyrazole chemistry [2]. Quantitative comparison: The direct purchase of the pre-functionalized N-ethanol derivative eliminates one synthetic step (typical isolated yield for N-alkylation of pyrazoles ranges from 55–85%) and avoids the associated purification burden [3].

Synthetic Chemistry Functional Group Interconversion Building Block Utility

CRAC Channel Pharmacophore Provenance: Dicyclopropylpyrazole as an Essential Structural Element in Patent-Disclosed Inhibitors

The 3,5-dicyclopropyl-1H-pyrazol-1-yl moiety is a conserved pharmacophoric element in multiple CRAC channel inhibitor patent families assigned to Rhizen Pharmaceuticals [1][2]. Specific exemplified compounds include N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (M.P. 117–120 °C) and N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-4-methylthiazole-5-carboxamide (M.P. 110–114 °C), both synthesized from intermediate 27, which is 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)aniline [3]. The dicyclopropyl substitution pattern was selected over other 3,5-disubstitution patterns (e.g., bis-trifluoromethyl, mono-cyclopropyl/mono-trifluoromethyl) based on potency and selectivity optimization for CRAC over VOC channels. While specific IC₅₀ values for the ethanol derivative itself are not reported, it serves as the direct precursor to the N-arylated intermediates from which the final CRAC inhibitors are constructed [1]. In contrast, analogs bearing only a single cyclopropyl group (e.g., N-[4-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl] derivatives) represent a different SAR branch with distinct selectivity profiles [2].

CRAC Channel Calcium Signaling Immuno-oncology

Cyclopropyl-Induced Conformational and Metabolic Stability Advantages Over Methyl Analogs: Class-Level Evidence from Pyrazole Kinase Inhibitors

In pyrazole-based kinase inhibitor programs, the introduction of cyclopropyl groups in place of methyl substituents has been shown to increase selectivity by up to 40-fold, attributed to a specific conformational constraint induced by the cyclopropyl ring within the ATP-binding pocket . While this specific finding originates from PDK1 inhibitor SAR (a structurally distinct pyrazole series), the underlying principle — that the cyclopropyl group restricts conformational freedom and reduces susceptibility to CYP450-mediated oxidation compared to methyl groups — is broadly applicable to pyrazole-containing compounds . Compared to 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol (a hypothetical but synthetically accessible analog), the dicyclopropyl derivative is expected to exhibit superior metabolic stability and a distinct selectivity profile when incorporated into kinase-targeted libraries. The general principle that cyclopropyl groups improve metabolic stability, enhance drug efficacy, and reduce plasma clearance has been widely documented in medicinal chemistry [1]. Caution: This evidence is class-level inference and has not been experimentally verified for 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol itself.

Metabolic Stability Cyclopropyl Effect Kinase Selectivity

Best Research and Industrial Application Scenarios for 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol: Evidence-Based Usage Contexts


Synthesis of N-Aryl-Dicyclopropylpyrazole CRAC Channel Inhibitor Libraries

This compound is the preferred starting material for synthesizing the key intermediate 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)aniline (Intermediate 27) via O-activation/nucleophilic displacement or via conversion to the chloroethyl derivative followed by N-arylation . The pre-installed ethanol handle eliminates the need for N-alkylation of the parent 3,5-dicyclopropyl-1H-pyrazole, saving one synthetic step and avoiding competing C-alkylation side reactions . This is directly relevant to organizations developing CRAC channel inhibitors for oncology and immunology indications, as disclosed in patent families US 8,921,364 and WO 2011/042797 .

Physicochemical Property Screening in Cyclopropyl-Substituted Pyrazole Series

For medicinal chemistry teams conducting systematic SAR exploration of 3,5-disubstituted pyrazoles, 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol provides a distinct lipophilicity and hydrogen-bonding profile compared to the chloro analog (XLogP3 = 1.9) and the parent N–H scaffold (XLogP3-AA = 1.4) . Incorporating this building block into parallel synthesis workflows enables the generation of analog series with systematically varied logP and hydrogen-bond donor/acceptor counts, facilitating the identification of optimal physicochemical space for a given target .

Prodrug and Bioconjugate Strategy Development via the Primary Alcohol Handle

The primary alcohol of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol serves as a site for phosphate ester prodrug formation, glucuronidation for enhanced aqueous solubility, or PEGylation for modified pharmacokinetic profiles. This synthetic versatility is not available with the parent N–H scaffold (CAS 1288339-30-9) or the chloroethyl analog (CAS 2098133-23-2), which requires an additional functional group interconversion step . When incorporated into CRAC inhibitor scaffolds, the alcohol handle enables late-stage functionalization to modulate solubility, permeability, and clearance without altering the critical dicyclopropylpyrazole pharmacophore .

Reference Standard for Analytical Method Development in Pyrazole Building Block Quality Control

The compound's well-defined structure (SMILES: OCCn1nc(C2CC2)cc1C1CC1) and availability at 95% minimum purity make it suitable as a reference standard for HPLC, GC-MS, or NMR method development in quality control laboratories. Its distinct retention time and mass spectrum compared to the mono-cyclopropyl analog (CAS 1006479-99-7, MW 152.19) and the chloro analog (CAS 2098133-23-2, MW 210.70) [1] allow for unambiguous identification and quantification in reaction monitoring and purity assessment workflows.

Quote Request

Request a Quote for 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.